methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate
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Overview
Description
Methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate is a complex organic compound belonging to the class of pyrazolopyridine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate typically involves the condensation of a pyrazole derivative with a pyridine derivative under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazo[1,2-a]pyridine derivatives: Another class of heterocyclic compounds with similar applications in medicinal chemistry.
Uniqueness
Methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine moieties. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Biological Activity
Methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and analgesic properties. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.
Molecular Details:
Property | Value |
---|---|
Molecular Formula | C19H18N4O3 |
Molecular Weight | 350.4 g/mol |
IUPAC Name | methyl 2-[4-[(E)-C-methyl-N-pyridin-2-ylcarbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate |
InChI Key | TVFATXNSYNXREZ-FYJGNVAPSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the condensation of pyrazole derivatives with phenyl-substituted aldehydes, followed by cyclization and esterification reactions. The process requires specific catalysts and controlled conditions to achieve high yields and purity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets such as enzymes and receptors. The compound's structure allows it to form hydrogen bonds and hydrophobic interactions, which modulate biological pathways.
Anti-inflammatory Effects
Recent studies have highlighted the compound's potential as a COX-II inhibitor. In vitro assays demonstrated that derivatives of this compound exhibited significant inhibitory activity against COX-II with IC50 values comparable to established anti-inflammatory drugs like Celecoxib. For instance, certain derivatives showed IC50 values in the range of 0.52 μM to 22.25 μM against COX-II, indicating a promising therapeutic profile for inflammatory conditions .
Case Studies
-
COX-II Inhibition :
- In a study examining various pyrazole derivatives, methyl {(4Z)-5-oxo...} was noted for its selective inhibition of COX-II with minimal ulcerogenic effects. This selectivity is crucial for reducing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
- Analgesic Properties :
Research Findings
A comprehensive analysis of various studies indicates that methyl {(4Z)-5-oxo...} and its derivatives can serve as important scaffolds in drug development:
Properties
Molecular Formula |
C19H18N4O3 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
methyl 2-[4-(C-methyl-N-pyridin-3-ylcarbonimidoyl)-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C19H18N4O3/c1-13(21-14-7-6-10-20-12-14)18-16(11-17(24)26-2)22-23(19(18)25)15-8-4-3-5-9-15/h3-10,12,22H,11H2,1-2H3 |
InChI Key |
FYVUUGJHIVZZMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CN=CC=C1)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC |
Origin of Product |
United States |
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